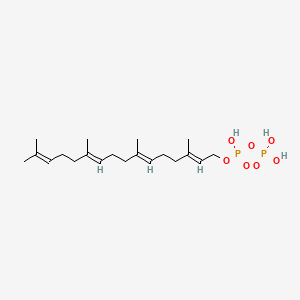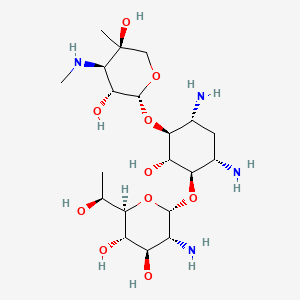![molecular formula C17H39NO4P+ B1195590 ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is a chemical compound with the molecular formula C17H39NO4P+. It is known for its unique structure, which includes a dodecoxy group, a phosphoryl group, and a trimethylazanium group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt typically involves the reaction of dodecanol with phosphoryl chloride to form dodecoxyphosphoryl chloride. This intermediate is then reacted with 2-hydroxyethyltrimethylammonium chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and intermediates safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction may produce corresponding alcohols.
Aplicaciones Científicas De Investigación
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt involves its interaction with specific molecular targets. The phosphoryl group can interact with various enzymes and proteins, modulating their activity. The trimethylazanium group can facilitate the compound’s binding to negatively charged biomolecules, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Oleoylglycerophosphocholine: This compound has a similar structure but includes an oleoyl group instead of a dodecoxy group.
2-Acyl-sn-glycero-3-phosphocholine: Another similar compound with variations in the acyl group.
Uniqueness
ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dodecoxy group provides hydrophobic characteristics, while the phosphoryl and trimethylazanium groups offer hydrophilic and ionic properties, respectively.
Propiedades
Fórmula molecular |
C17H39NO4P+ |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-[dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/p+1 |
Clave InChI |
QBHFVMDLPTZDOI-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Sinónimos |
DDPPC dodecyl phosphocholine dodecylphosphocholine dodecylphosphorylcholine FC12 compound foscholine-12 laurylphosphorylcholine n-dodecylphosphorylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


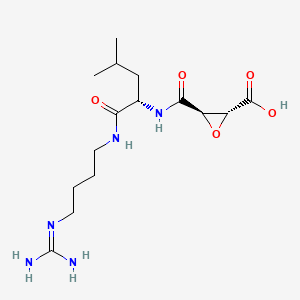
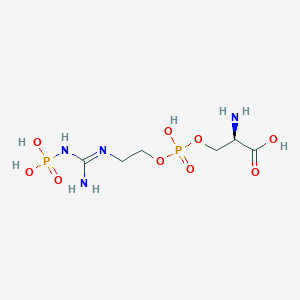
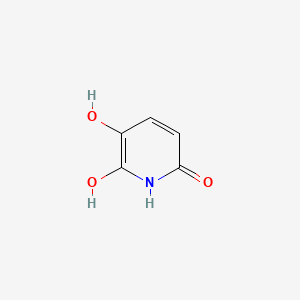
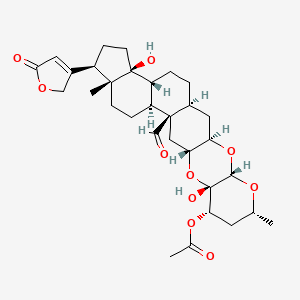
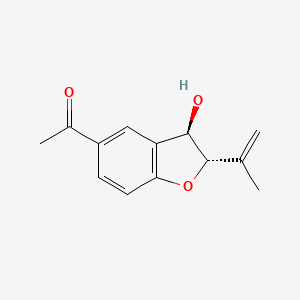
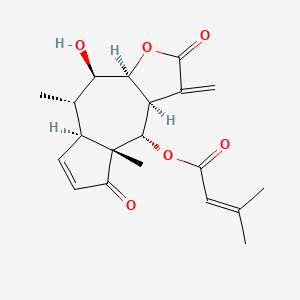
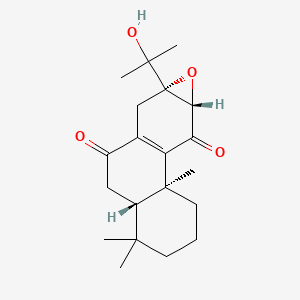
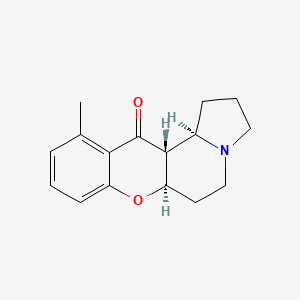
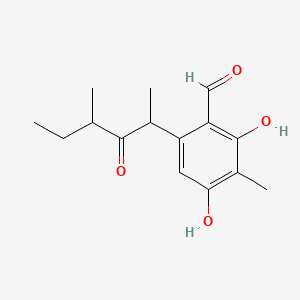
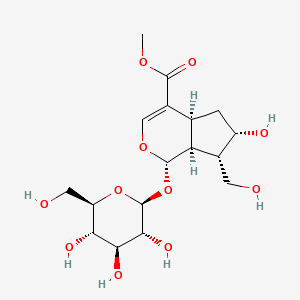
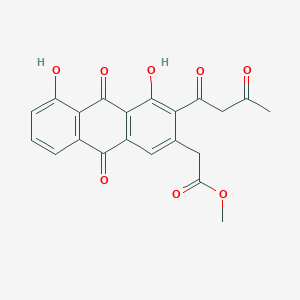
![N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)
